molecular formula C9H15NOSi B8296641 2-Trimethylsilyloxyaniline

2-Trimethylsilyloxyaniline

Cat. No.: B8296641
M. Wt: 181.31 g/mol
InChI Key: VASQIQBISAZVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Trimethylsilyloxyaniline (CAS 36309-44-1) is a silicon-containing aromatic amine where a trimethylsilyloxy group is attached to the ortho position of the aniline ring. This structural motif is of significant interest in organic and medicinal chemistry. The incorporation of silicon, a carbon isostere, into bioactive molecules can act as a bioisostere, a strategy used to modify the biological activity of known drug scaffolds by potentially increasing the therapeutic effect and reducing toxicity . In synthetic chemistry, this compound and its derivatives serve as key intermediates and protecting groups. Research indicates that similar N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides are efficient directing groups in various metal-catalyzed reactions and are used as protecting groups for amines . The molecular structure of such silylated anilines can exhibit interesting conformational diversity in the solid state, influenced by crystal packing effects . This compound is intended for use as a synthetic building block in the development of novel materials and for pharmacological research. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NOSi

Molecular Weight

181.31 g/mol

IUPAC Name

2-trimethylsilyloxyaniline

InChI

InChI=1S/C9H15NOSi/c1-12(2,3)11-9-7-5-4-6-8(9)10/h4-7H,10H2,1-3H3

InChI Key

VASQIQBISAZVJR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC=CC=C1N

Origin of Product

United States

Synthetic Methodologies for 2 Trimethylsilyloxyaniline

Direct Silylation of 2-Aminophenol (B121084) Precursors

The most prevalent method for synthesizing 2-trimethylsilyloxyaniline involves the direct silylation of the hydroxyl group of 2-aminophenol. This transformation can be achieved through various protocols, which are broadly categorized into catalyst-mediated and reagent-based approaches. The choice of method often depends on factors such as desired reaction speed, cost, and tolerance of other functional groups.

Catalyst-Mediated Protocols

Catalysis plays a key role in enhancing the efficiency and reaction rate of the silylation of 2-aminophenol. Catalysts activate either the silylating agent or the 2-aminophenol substrate, facilitating the formation of the silicon-oxygen bond under milder conditions than might otherwise be required.

Zeolites, particularly those with strong Brønsted acid sites like H-β zeolite, serve as effective heterogeneous catalysts for silylation reactions. mdpi.com These solid acids are valued for their shape-selective properties, high thermal stability, and ease of separation from the reaction mixture, making them a reusable and environmentally friendly option. mdpi.com In this protocol, the zeolite's acidic sites are thought to activate the silylating agent, increasing its electrophilicity and facilitating the attack by the hydroxyl group of 2-aminophenol. The three-dimensional pore system of H-β zeolite provides a high surface area for the reaction to occur. mdpi.com

Table 1: Representative Conditions for Zeolite-Catalyzed Silylation

Parameter Condition
Substrate 2-Aminophenol
Silylating Agent Hexamethyldisilazane (B44280) (HMDS)
Catalyst H-β zeolite
Temperature Typically elevated (e.g., reflux)
Solvent Inert solvent or solvent-free
Outcome Formation of this compound and ammonia (B1221849)

Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is a highly powerful Lewis acid and an exceptionally reactive silylating agent. enamine.netwikipedia.org While it can be used stoichiometrically, its potent electrophilicity allows it to be employed in catalytic amounts to promote silylation reactions using less reactive silylating agents like hexamethyldisilazane (HMDS). researchgate.net The catalytic cycle is believed to involve the activation of HMDS by TMSOTf to generate a more potent silylating species. This approach is highly efficient, often proceeding smoothly under mild conditions and affording excellent yields. researchgate.netnih.gov

Table 2: TMSOTf-Catalyzed Silylation of Hydroxyl Groups

Parameter Condition
Substrate 2-Aminophenol
Silylating Agent Hexamethyldisilazane (HMDS)
Catalyst Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
Solvent Dichloromethane (CH₂Cl₂) or other inert solvents
Temperature 0 °C to room temperature
Yield Generally high to excellent

Reagent-Based Silylation Approaches (e.g., Hexamethyldisilazane)

Direct silylation using a stoichiometric amount of a silylating agent is a fundamental and widely used method. Hexamethyldisilazane (HMDS) is a common and cost-effective reagent for this purpose. The reaction of 2-aminophenol with HMDS results in the formation of the desired O-silylated product and ammonia as the sole byproduct, which can be easily removed from the reaction mixture. gelest.com While this reaction can proceed without a catalyst, it often requires elevated temperatures (reflux) to achieve a reasonable rate. chemspider.com The addition of a catalytic amount of an acid or a source of halide ions, such as trimethylchlorosilane (TMSCl), can significantly accelerate the process. gelest.com

Another common reagent is chlorotrimethylsilane (B32843) (TMSCl). This reaction requires a base, such as triethylamine (B128534) or imidazole (B134444), to neutralize the hydrochloric acid (HCl) byproduct that is generated. prepchem.com

Table 3: Silylation of 2-Aminophenol using HMDS

Parameter Condition
Substrate 2-Aminophenol
Silylating Agent Hexamethyldisilazane (HMDS)
Stoichiometry >0.5 equivalents of HMDS per hydroxyl group
Conditions Neat, reflux (approx. 125 °C) chemspider.com
Byproduct Ammonia (NH₃)
Workup Typically distillation or chromatography

Optimization of Reaction Conditions: Solvent-Dependent and Solvent-Free Environments

The choice of solvent, or the decision to proceed without one, significantly impacts the efficiency, environmental footprint, and cost of synthesizing this compound.

Solvent-Free Environments: Performing silylation under solvent-free or "neat" conditions is an attractive option from a green chemistry perspective. dntb.gov.uaresearchgate.nettsijournals.com When using HMDS, heating a mixture of the reagent and 2-aminophenol directly can lead to high yields of the product. chemspider.com This approach minimizes waste and simplifies product isolation, which often only requires distillation to remove excess HMDS and purify the product. chemspider.com The absence of a solvent maximizes the concentration of reactants, which can lead to faster reaction rates, although higher temperatures may be necessary to ensure the mixture remains a mobile liquid.

Solvent-Dependent Environments: In some cases, the use of a solvent is necessary or advantageous.

Inert Solvents: Solvents like dichloromethane, diethyl ether, or dimethylformamide can be used, particularly when employing reagents like TMSCl that produce a salt byproduct, which may precipitate. prepchem.com

Catalytic Solvents: Certain solvents can actively promote the reaction. For instance, using nitromethane (B149229) as a solvent has been shown to allow the silylation of phenols and alcohols with HMDS to proceed efficiently even at room temperature, obviating the need for a catalyst or high heat. rsc.org This is a valuable alternative for substrates that may be sensitive to high temperatures.

The optimization of reaction conditions involves a trade-off between reaction time, temperature, cost, and environmental impact, with solvent-free methods often being preferred when feasible.

Convergent Synthetic Pathways to the 2-Silyloxyaniline Scaffold

In contrast to linear synthesis, where a molecule is built step-by-step, convergent synthesis involves preparing different fragments of the target molecule independently and then coupling them together at a late stage. nih.govnih.gov For a relatively simple molecule like this compound, direct silylation of 2-aminophenol is overwhelmingly the more practical and step-economical approach.

However, a convergent pathway can be conceptually designed. Such a strategy would involve the formation of the key C-N or C-O bonds by coupling two separate aromatic fragments. A hypothetical convergent synthesis could involve:

Fragment A Preparation: Synthesis of a 1-halo-2-(trimethylsilyloxy)benzene (e.g., 1-bromo-2-(trimethylsilyloxy)benzene). This would be prepared by silylating 2-bromophenol.

Fragment B Source: An ammonia equivalent or a protected amine source.

Coupling: A transition-metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, to couple the two fragments and form the aniline (B41778) C-N bond.

While chemically feasible, this multi-step convergent approach would be significantly less efficient and more costly than the single-step direct silylation of 2-aminophenol. It suffers from poor step-economy for such a simple target and would only be considered in specialized research contexts where the direct precursor is unavailable or incompatible with other desired transformations. nih.gov More recent developments in synthetic chemistry have also explored transition-metal-free methods for creating N-functionalized 2-aminophenols from precursors like cyclohexanones and amines, which represents a different type of convergent strategy for the underlying scaffold. cas.cnbeilstein-journals.org

Strategies Involving Pre-functionalized Aniline Moieties

A common and direct approach to the synthesis of this compound involves the silylation of 2-aminophenol. This method leverages the nucleophilic character of the hydroxyl and amino groups of the starting material, which can react with a suitable silylating agent.

One documented procedure involves the reaction of 2-aminophenol with chlorotrimethylsilane in the presence of a base. In a typical reaction, 2-aminophenol is dissolved in a dry solvent, such as dimethylformamide (DMF), and treated with an excess of chlorotrimethylsilane. The reaction is facilitated by a base, for which imidazole is a common choice, to neutralize the hydrochloric acid generated during the reaction. The mixture is typically stirred at room temperature for an extended period to ensure complete silylation. Following the reaction, an aqueous workup is performed to remove any unreacted reagents and byproducts. The desired product, this compound, is then extracted with an organic solvent and purified, often by column chromatography.

Another related strategy involves the silylation of an N-acylated aniline derivative, such as N-(2-hydroxyphenyl)acetamide. In this approach, the starting material is reacted with chlorotrimethylsilane to yield N-(2-(trimethylsilyloxy)phenyl)acetamide. This method selectively protects the phenolic hydroxyl group, leaving the amide functionality intact. The reaction conditions are similar to those used for the direct silylation of 2-aminophenol.

The following table summarizes a representative synthetic protocol for the preparation of this compound from 2-aminophenol:

Starting MaterialReagentsSolventBaseReaction TimeYield
2-AminophenolChlorotrimethylsilaneDimethylformamide (DMF)Imidazole18 hoursNot specified

This table is based on a general procedure and yields can vary depending on the specific reaction conditions and scale.

Approaches from Ortho-Substituted Phenol (B47542) Derivatives

An alternative synthetic route to this compound begins with ortho-substituted phenol derivatives where the ortho-substituent is a precursor to the amine functionality. A prominent example of such a precursor is a nitro group. The synthesis, in this case, involves a two-step process: the reduction of the nitro group to an amine, followed by the silylation of the resulting 2-aminophenol.

The first step, the reduction of 2-nitrophenol (B165410) to 2-aminophenol, is a well-established transformation in organic chemistry. Various reducing agents and catalytic systems can be employed for this purpose. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. Chemical reducing agents like sodium dithionite (B78146) (Na2S2O4) or tin(II) chloride (SnCl2) in an acidic medium are also effective. The choice of reducing agent and reaction conditions can be tailored to the specific substrate and desired scale of the reaction.

Once the 2-aminophenol is synthesized and purified, the second step involves the silylation of the hydroxyl group as described in the previous section. This can be achieved by reacting the 2-aminophenol with a silylating agent like chlorotrimethylsilane in the presence of a suitable base and solvent.

Reduction of 2-Nitrophenol: 2-Nitrophenol + Reducing Agent → 2-Aminophenol

Silylation of 2-Aminophenol: 2-Aminophenol + Chlorotrimethylsilane → this compound

The following table outlines the key transformations in this synthetic approach:

StepStarting MaterialTransformationKey Reagents/ConditionsProduct
12-NitrophenolReduction of nitro groupH2, Pd/C or SnCl2, HCl2-Aminophenol
22-AminophenolSilylation of hydroxyl groupChlorotrimethylsilane, Imidazole, DMFThis compound

This table provides a general overview of the synthetic strategy. Specific reagents and conditions may vary.

Reactivity and Reaction Mechanisms of 2 Trimethylsilyloxyaniline

Role as a Key Synthetic Intermediate in Multi-Step Sequences

2-Trimethylsilyloxyaniline, formed by the silylation of 2-aminophenol (B121084), serves as a versatile intermediate in organic synthesis. The presence of two reactive sites—the nucleophilic aromatic amine and the protected phenolic oxygen—allows for sequential and site-selective modifications, making it a valuable component in multi-step synthetic pathways. Its primary utility is found in analytical derivatization and in transformations targeting the amine functionality.

Participation in Derivatization Reactions for Analytical Applications

Chemical derivatization is a crucial strategy in analytical chemistry, particularly for gas chromatography (GC), to enhance the suitability of analytes for analysis. phenomenex.comsemanticscholar.org This process modifies the chemical structure of a compound to improve its volatility, thermal stability, and chromatographic behavior. sigmaaldrich.comgcms.cz this compound is a key player in this context, both as a product of derivatization and as an intermediate in more complex derivatization schemes.

Formation of Trimethylsilyl (B98337) (TMS) Derivatives for Chromatographic Analysis

The conversion of polar compounds to their trimethylsilyl (TMS) derivatives is a cornerstone of sample preparation for GC and GC-mass spectrometry (GC-MS). nih.gov Polar functional groups, such as the hydroxyl (-OH) and amino (-NH2) groups in 2-aminophenol, cause poor chromatographic performance due to their low volatility and tendency to adsorb onto the GC column. phenomenex.comgcms.cz

Silylation replaces the active hydrogen atoms in these groups with a non-polar TMS group, Si(CH3)3. phenomenex.com This transformation, typically achieved using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), yields derivatives that are more volatile and thermally stable. sigmaaldrich.comcaltech.edutcichemicals.com For 2-aminophenol, the phenolic hydroxyl group is generally more reactive towards silylating reagents than the amino group, leading to the initial formation of this compound. sigmaaldrich.com Further reaction can also silylate the amine, yielding a di-TMS derivative.

Table 1: Benefits of TMS Derivatization for Chromatographic Analysis

BenefitDescription
Increased Volatility The non-polar TMS group masks polar functional groups, reducing intermolecular hydrogen bonding and lowering the boiling point of the analyte. phenomenex.com
Enhanced Thermal Stability TMS derivatives are less prone to thermal degradation at the high temperatures used in the GC injector and column. tcichemicals.com
Improved Peak Shape By reducing interactions with active sites on the GC column, derivatization leads to more symmetrical and sharper chromatographic peaks. sigmaaldrich.comgcms.cz
Increased Sensitivity Better peak shape and reduced analyte adsorption result in improved detection limits and more accurate quantification. semanticscholar.org
Development of Multi-Step Derivatization Protocols (e.g., TMS-Trifluoroacyl)

For molecules containing multiple types of functional groups, a single derivatization step may not be sufficient. Multi-step protocols are employed to ensure all reactive sites are appropriately modified for optimal analysis. A common two-step approach involves silylation followed by acylation.

In the case of 2-aminophenol, the initial step is the silylation of the hydroxyl group to form this compound. The second step targets the remaining amino group with a highly reactive acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA). This process, known as a TMS-Trifluoroacyl derivatization, converts the amine into a trifluoroacetamide. Halogenated acyl groups, like the trifluoroacyl group, further enhance volatility and can improve detection sensitivity, especially with electron capture detectors (ECD) or mass spectrometry. mdpi.com This sequential approach ensures comprehensive derivatization of the molecule, making it highly amenable to GC-MS analysis. uoguelph.ca

Table 2: Hypothetical Two-Step TMS-Trifluoroacyl Derivatization of 2-Aminophenol

StepReactionReagent(s)Functional Group TargetedProduct
1 Silylation BSTFA or MSTFAPhenolic Hydroxyl (-OH)This compound
2 Acylation Trifluoroacetic Anhydride (TFAA)Aromatic Amine (-NH2)N-(2-(trimethylsilyloxy)phenyl)-2,2,2-trifluoroacetamide

Transformations Involving the Aromatic Amine Functionality

The aromatic amine group in this compound remains a reactive nucleophilic center, capable of participating in a variety of chemical transformations.

Amidation and Ureation Reactions

The primary amine of this compound can undergo acylation to form amides. This reaction typically involves treating the aniline (B41778) derivative with an acylating agent such as an acid chloride or acid anhydride in the presence of a base. While anilines are generally less nucleophilic than aliphatic amines, these reactions proceed to yield N-aryl amides. researchgate.netnih.gov The presence of the bulky ortho-trimethylsilyloxy group may sterically hinder the approach of the acylating agent, potentially affecting reaction rates compared to unsubstituted aniline. uq.edu.au

Ureation involves the reaction of the amine with an isocyanate (R-N=C=O) to form a substituted urea. This is a common transformation for aniline derivatives, where the nucleophilic amine attacks the electrophilic carbon of the isocyanate. organic-chemistry.org This reaction provides a straightforward route to N-aryl-N'-alkyl/aryl ureas.

Table 3: General Reactions of the Amine Functionality

Reaction TypeGeneral SchemeReagent ClassProduct Class
Amidation Ar-NH2 + R-COCl → Ar-NH-CO-R + HClAcid Chloride / AnhydrideN-Aryl Amide
Ureation Ar-NH2 + R-NCO → Ar-NH-CO-NH-RIsocyanateN,N'-Disubstituted Urea
Electrophilic Aromatic Substitution Patterns

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the directing effects of the two existing substituents: the amino group (-NH2) and the trimethylsilyloxy group (-OSi(CH3)3).

Both substituents are classified as activating, ortho, para-directing groups. wikipedia.orgbyjus.comlibretexts.org They donate electron density into the benzene (B151609) ring, primarily through resonance, which stabilizes the cationic intermediate (the sigma complex) formed during the reaction. lkouniv.ac.inpressbooks.pub This activation makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself.

When multiple activating groups are present, the directing effect is cooperative, and the incoming electrophile is directed to the positions most strongly activated. The -NH2 group is a more powerful activating group than the -OSi(CH3)3 group. makingmolecules.com Therefore, the positions ortho and para to the amino group are the most favorable sites for substitution.

Table 4: Analysis of Substituent Directing Effects on this compound

PositionRelation to -NH2 (Stronger Director)Relation to -OSiMe3 (Weaker Director)Predicted Reactivity
3 ortho (Activated)meta (Neutral)Highly Favorable
4 meta (Neutral)para (Activated)Favorable
5 para (Activated)ortho (Activated)Highly Favorable
6 ortho (Activated)ortho (Activated)Unfavorable (Steric Hindrance)

Based on this analysis, electrophilic attack is predicted to occur predominantly at positions 3 and 5, which are strongly activated by at least one group, particularly the powerful amino director. makingmolecules.comchemistrytalk.org Position 5 is doubly activated, being para to the amine and ortho to the silyloxy group. Position 6, despite being ortho to both groups, is sterically hindered by the two adjacent bulky substituents, making it a less likely site for reaction. wikipedia.orgyoutube.com

Reactions at the Trimethylsilyloxy Group

The silicon-oxygen bond in the trimethylsilyloxy group is a key reactive site in this compound. Its susceptibility to cleavage and transformation forms the basis for its use as a protective group and as a handle for further functionalization.

The trimethylsilyl (TMS) group is a widely utilized protecting group for hydroxyl functionalities in organic synthesis due to its ease of installation and, critically, its selective removal under specific conditions. The cleavage of the TMS ether in this compound to regenerate the corresponding 2-aminophenol can be achieved through several strategic approaches.

Fluoride-Based Reagents: Fluoride (B91410) ions exhibit a strong affinity for silicon, making fluoride-based reagents highly effective for the deprotection of silyl (B83357) ethers. The strength of the Si-F bond, which is significantly stronger than the Si-O bond, drives these reactions to completion. harvard.edu A common reagent for this purpose is tetrabutylammonium (B224687) fluoride (TBAF), typically used in a solvent such as tetrahydrofuran (B95107) (THF). harvard.eduwikipedia.org Other fluoride sources that can be employed include hydrofluoric acid (HF) and its complexes, such as HF-pyridine. harvard.eduwikipedia.org

Acidic and Basic Hydrolysis: The trimethylsilyloxy group is also susceptible to cleavage under both acidic and basic conditions. Acid-catalyzed hydrolysis can be performed using mineral acids like hydrochloric acid (HCl) in a mixture of THF and water. wikipedia.org Base-catalyzed deprotection is also a viable option, although it may be less selective if other base-sensitive functional groups are present in the molecule.

Chemoselectivity: In molecules containing multiple silyl ethers or other protecting groups, achieving selective deprotection is crucial. The reactivity of silyl ethers towards cleavage is influenced by steric hindrance around the silicon atom and the electronic nature of the protected hydroxyl group. Generally, the lability of silyl ethers decreases with increasing steric bulk of the silyl group. This allows for the selective removal of a TMS group in the presence of bulkier silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS).

A study by Yeom et al. demonstrated the chemoselective cleavage of acetylenic TMS groups using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.orgresearchgate.net While this study focused on acetylenic compounds, the principle of using a non-fluoride base for selective deprotection in the presence of other base-labile groups, such as esters or other silyl ethers, is a valuable strategy that could potentially be applied to aryl silyl ethers like this compound. organic-chemistry.orgresearchgate.net

The following table summarizes common deprotection strategies for trimethylsilyl ethers, which are generally applicable to this compound.

Reagent(s)Solvent(s)Typical ConditionsNotes
Tetrabutylammonium fluoride (TBAF)THFRoom TemperatureHighly effective and common. harvard.eduwikipedia.org
Hydrofluoric acid (HF) or HF-PyridineAcetonitrile, THF0 °C to Room TemperatureEffective but requires careful handling. harvard.eduwikipedia.org
Hydrochloric acid (HCl)THF/WaterRoom TemperatureStandard acidic hydrolysis. wikipedia.org
Potassium carbonate (K₂CO₃)MethanolRoom TemperatureMild basic condition.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Acetonitrile/Water60 °COffers chemoselectivity in certain cases. organic-chemistry.orgresearchgate.net

Trans-silylation involves the transfer of a silyl group from one molecule to another. In the context of this compound, this would typically involve the transfer of the trimethylsilyl group to another nucleophile, such as an alcohol, or the exchange of the trimethylsilyl group for a different silyl group. These processes are often equilibrium-driven, and the position of the equilibrium is influenced by the relative stabilities of the silyl ethers and the nucleophilicity of the exchanging species.

Stereochemical Implications in Chemical Transformations

The presence of the this compound moiety can have significant stereochemical implications in reactions occurring at other sites within the molecule. The bulky trimethylsilyloxy group can exert steric hindrance, directing incoming reagents to the less hindered face of the molecule. This can lead to diastereoselective or enantioselective transformations if the substrate is chiral or if chiral reagents or catalysts are employed.

In the absence of specific studies on this compound as a chiral auxiliary or a stereodirecting group, we can refer to the general principles of stereoselective reactions. masterorganicchemistry.comkhanacademy.org For a reaction to be stereoselective, there must be a preference for the formation of one stereoisomer over another. masterorganicchemistry.com In a stereospecific reaction, the stereochemistry of the starting material dictates the stereochemistry of the product. khanacademy.org

The amino group in this compound can also play a role in directing reactions, potentially through coordination to a metal catalyst, thereby influencing the stereochemical outcome of a transformation at a nearby reaction center.

Mechanistic Investigations of Fundamental Reactions

Understanding the detailed mechanisms of reactions involving this compound is essential for predicting its reactivity and for the rational design of synthetic strategies. This involves both kinetic studies to determine reaction rates and computational studies to elucidate reaction pathways and transition states.

Kinetic Studies of Reactivity Profiles

Kinetic studies provide quantitative information about the rates of chemical reactions and how these rates are affected by factors such as concentration, temperature, and the presence of catalysts. Such studies are crucial for understanding the reactivity of this compound.

While specific kinetic data for reactions of this compound are not extensively documented in the available literature, kinetic analysis of related systems, such as the hydrolysis of silyl ethers or the reactions of anilines, can provide valuable insights. For instance, the rate of cleavage of the trimethylsilyloxy group is expected to be influenced by the pH of the medium and the steric and electronic environment of the silyl ether. gelest.com

General approaches to studying reaction kinetics often involve monitoring the change in concentration of a reactant or product over time using spectroscopic techniques. nih.gov For bimolecular reactions, stopped-flow analysis can be employed to study rapid interactions. nih.gov

Elucidation of Molecular Reaction Pathways

The elucidation of molecular reaction pathways involves identifying all the elementary steps of a reaction, including the formation of any intermediates and transition states. Spectroscopic techniques and computational chemistry are powerful tools for these investigations.

Spectroscopic Studies: Techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry can be used to identify and characterize reaction intermediates. beilstein-journals.orgnih.govrsc.org For very short-lived intermediates, specialized techniques like matrix isolation spectroscopy or laser flash photolysis may be required. beilstein-journals.orgyork.ac.uk

Computational Chemistry: Quantum chemical calculations can provide detailed information about the structures and energies of reactants, products, intermediates, and transition states along a reaction pathway. These studies can help to rationalize experimental observations and to predict the feasibility of different mechanistic possibilities. While specific computational studies on this compound are not prevalent, such methods are widely used to investigate reaction mechanisms in organic chemistry.

For example, in a reaction with an electrophile, computational studies could help to determine whether the reaction proceeds via an SNAr-type mechanism on the aromatic ring or through initial attack at the nitrogen or oxygen atoms. These calculations would provide insights into the activation energies for the different pathways, allowing for a prediction of the most likely reaction course.

Advanced Spectroscopic Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the atomic-level connectivity and environment of the constituent atoms in 2-Trimethylsilyloxyaniline.

Proton (¹H) NMR Spectral Interpretation and Structural Elucidation

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the trimethylsilyl (B98337) group and the aromatic ring. The nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group are expected to produce a sharp singlet, typically observed in the upfield region of the spectrum, around 0.2-0.4 ppm, due to the electropositive nature of the silicon atom.

The protons on the aniline (B41778) ring will appear in the aromatic region, generally between 6.5 and 7.5 ppm. The substitution pattern on the aromatic ring will lead to a complex splitting pattern. The proton ortho to the amino group and meta to the silyloxy group is expected to be the most upfield in the aromatic region, while the proton ortho to the silyloxy group and meta to the amino group would be the most downfield. The remaining two aromatic protons will likely resonate at intermediate chemical shifts. The coupling between adjacent aromatic protons (typically with coupling constants, J, in the range of 7-9 Hz for ortho coupling) will result in a series of multiplets, allowing for the assignment of each proton. The protons of the amino (-NH₂) group are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
-Si(CH₃)₃~0.3Singlet
Aromatic-H~6.7 - 7.2Multiplets
-NH₂VariableBroad Singlet

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum of this compound is expected to show distinct resonances for the carbons of the trimethylsilyl group and the aromatic ring. The methyl carbons of the trimethylsilyl group will appear as a single peak at a high field, typically around 0-2 ppm.

The six carbons of the aromatic ring will resonate in the downfield region, generally between 115 and 150 ppm. The carbon atom attached to the oxygen of the silyloxy group (C-O) is anticipated to be the most downfield-shifted aromatic carbon due to the deshielding effect of the electronegative oxygen atom. Conversely, the carbon atom attached to the nitrogen of the amino group (C-N) will also be significantly shifted downfield. The chemical shifts of the other four aromatic carbons will be influenced by the combined electronic effects of the amino and trimethylsilyloxy substituents.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
-Si(CH₃)₃~1
Aromatic C-H~115 - 130
Aromatic C-N~140 - 145
Aromatic C-O~148 - 152

Silicon-29 (²⁹Si) NMR Spectroscopy for Organosilicon Frameworks

²⁹Si NMR spectroscopy is a valuable technique for directly observing the silicon environment in organosilicon compounds. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift of the silicon atom is influenced by the nature of the substituents attached to it. In the case of a trimethylsilyloxy group attached to an aromatic ring, the silicon atom is in a Si-O-C environment. Based on data for analogous aryloxytrimethylsilanes, the ²⁹Si chemical shift for this compound is predicted to be in the range of +15 to +25 ppm relative to tetramethylsilane (B1202638) (TMS). huji.ac.ilunige.chrsc.orgresearchgate.netpascal-man.com The low natural abundance and relatively low gyromagnetic ratio of the ²⁹Si nucleus can result in lower sensitivity for this experiment. huji.ac.ilpascal-man.com

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be instrumental in confirming the connectivity of the protons on the aromatic ring. Cross-peaks would be observed between adjacent aromatic protons, allowing for a definitive assignment of the splitting patterns observed in the 1D ¹H NMR spectrum. libretexts.orglibretexts.orgoxinst.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. wikipedia.orgresearchgate.netlibretexts.orgcolumbia.edupressbooks.pub For this compound, this would show correlations between each aromatic proton and its corresponding carbon atom, as well as a correlation between the methyl protons of the trimethylsilyl group and their carbon atom. This technique is invaluable for unambiguously assigning the carbon resonances of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.eduresearchgate.nethuji.ac.illibretexts.org This would be particularly useful for assigning the quaternary carbons in the aromatic ring (the carbons bonded to the amino and silyloxy groups). For instance, the protons of the trimethylsilyl group would be expected to show a correlation to the carbon atom of the aromatic ring that is bonded to the oxygen atom (a three-bond correlation). Similarly, the aromatic protons would show correlations to neighboring and next-nearest-neighbor carbon atoms, providing a complete picture of the carbon skeleton.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Assignment of Characteristic Vibrational Bands and Functional Group Identification

The infrared (IR) and Raman spectra of this compound are expected to display a series of characteristic absorption bands corresponding to the various functional groups within the molecule.

N-H Vibrations: The amino group will give rise to characteristic N-H stretching vibrations in the IR spectrum, typically appearing as two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected around 1600-1650 cm⁻¹.

Aromatic C-H and C=C Vibrations: The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹. The C=C stretching vibrations within the ring will produce a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern, are expected in the 700-900 cm⁻¹ region.

Si-O and Si-C Vibrations: The strong Si-O stretching vibration is a key feature and is anticipated to appear in the IR spectrum in the range of 900-1100 cm⁻¹. The Si-C stretching vibrations of the trimethylsilyl group are expected to be observed around 750-850 cm⁻¹. The symmetric and asymmetric stretching of the C-H bonds in the methyl groups of the trimethylsilyl moiety will be visible in the 2850-2960 cm⁻¹ region.

Raman Spectroscopy: In the Raman spectrum, the aromatic ring vibrations are often strong and can provide complementary information to the IR spectrum. scirp.orghoriba.coms-a-s.orguci.edu The symmetric Si-C stretching vibration is typically a strong and sharp band in the Raman spectrum, making it a useful diagnostic peak. horiba.comuci.edu

Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretch3300 - 3500
N-H Bend1600 - 1650
Aromatic RingC-H Stretch> 3000
C=C Stretch1450 - 1600
C-H Out-of-plane Bend700 - 900
Silyloxy (-OSi(CH₃)₃)Si-O Stretch900 - 1100
Trimethylsilyl (-Si(CH₃)₃)C-H Stretch2850 - 2960
Si-C Stretch750 - 850

In-situ Spectroscopic Monitoring of Reaction Progress

In-situ spectroscopic monitoring provides real-time data on the progress of chemical reactions involving this compound without the need for sample extraction. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy are invaluable for tracking the formation of this compound from its precursor, 2-aminophenol (B121084). By monitoring the disappearance of the characteristic O-H and N-H stretching vibrations of the starting material and the concurrent appearance of the Si-O-C and Si-N stretching bands of the product, chemists can gain insights into reaction kinetics, mechanisms, and endpoint determination.

Furthermore, in-situ mass spectrometry can be employed to monitor the evolution of volatile byproducts during the synthesis or subsequent reactions of this compound. researchgate.net This approach allows for precise control over reaction conditions and a deeper understanding of the reaction mechanism by tracking intermediates and products in real-time. researchgate.net

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a cornerstone technique for the structural elucidation and quantification of this compound. The choice of ionization method is critical, as it dictates the extent of fragmentation and the type of information obtained.

Electron Ionization (EI-MS) Fragmentation Pathway Analysis

Electron Ionization (EI) is a high-energy technique that results in extensive and reproducible fragmentation, providing a detailed structural fingerprint of the analyte. libretexts.orgmdpi.com When this compound is subjected to EI at a standard energy of 70 eV, it undergoes predictable fragmentation pathways characteristic of trimethylsilyl (TMS) derivatives. libretexts.orgnih.gov

The ionization process begins with the removal of an electron to form a radical cation (M•+). libretexts.org This molecular ion can then undergo a series of fragmentation reactions. A predominant fragmentation pathway for TMS compounds is the loss of a methyl radical (•CH₃), resulting in a highly stable [M-15]⁺ ion. nih.gov Other significant fragments arise from cleavage of the Si-O bond, rearrangements of the trimethylsilyl group, and fragmentation of the aniline ring structure. Analyzing these fragmentation patterns is crucial for the unambiguous identification of the compound in complex mixtures. nih.govchemrxiv.org

Table 1: Proposed EI-MS Fragmentation of this compound

m/z Value Ion Structure Description
181 [C₉H₁₅NOSi]•+ Molecular Ion (M•+)
166 [C₈H₁₂NOSi]⁺ Loss of a methyl radical ([M-CH₃]⁺ or [M-15]⁺)
93 [C₆H₇N]•+ Aniline radical cation from cleavage

Electrospray Ionization (ESI-MS) for Molecular Ion Characterization

In contrast to EI-MS, Electrospray Ionization (ESI) is a soft ionization technique that imparts minimal energy to the analyte, making it ideal for determining the molecular weight of the intact molecule. nih.gov ESI generates ions directly from a solution by creating a fine spray of charged droplets. nih.gov For this compound, ESI-MS in positive ion mode typically produces the protonated molecule, [M+H]⁺, which allows for unambiguous confirmation of its molecular mass.

An important consideration when using ESI-MS for TMS derivatives is the potential for in-source hydrolysis, where the trimethylsilyl group can cleave off, causing the original, underivatized compound (2-aminophenol) to be detected. nih.govresearchgate.net This phenomenon must be accounted for during data interpretation. The technique is highly sensitive and can be coupled with liquid chromatography for the analysis of complex samples. enovatia.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. mdpi.commdpi.com The compound's trimethylsilyl group enhances its volatility and thermal stability, making it well-suited for GC analysis. nih.govsemanticscholar.orgbrjac.com.br

Achieving reliable and sensitive analysis of this compound derivatives by GC-MS requires careful optimization of several instrumental parameters. chromatographyonline.com

Injector Temperature and Mode: The injection port temperature must be high enough to ensure rapid volatilization of the analyte without causing thermal degradation. researchgate.net A splitless injection mode is often preferred for trace analysis to maximize the amount of analyte transferred to the column.

GC Column: A low-bleed, mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS), is typically used. These columns provide good resolution and thermal stability. chromatographyonline.com

Oven Temperature Program: A programmed temperature ramp is employed to ensure efficient separation from other components in a mixture and to produce sharp, symmetrical peaks. The program typically starts at a lower temperature and gradually increases to a final temperature that ensures the elution of all compounds of interest. researchgate.net

Carrier Gas Flow Rate: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/min) to maintain optimal separation efficiency and reproducibility. mdpi.comresearchgate.net

Mass Spectrometer Interface: The transfer line temperature between the GC and the MS must be maintained at a sufficiently high temperature to prevent condensation of the analyte. researchgate.net

Table 2: Typical Optimized GC-MS Parameters

Parameter Setting Purpose
Injector Temperature 250-280 °C Ensures complete and rapid vaporization. researchgate.net
Injection Mode Splitless Maximizes sensitivity for trace analysis.
Column Type DB-5MS (30m x 0.25mm x 0.25µm) Provides good resolution and low bleed. chromatographyonline.com
Carrier Gas Helium at 1 mL/min Optimal for separation efficiency. mdpi.com
Oven Program e.g., 80°C (2 min), ramp 10°C/min to 280°C Separates analytes based on boiling point.
MS Source Temp. 230 °C Maintains ion optics cleanliness and performance.

| MS Quad Temp. | 150 °C | Ensures stable mass analysis. |

For highly accurate and precise quantification, stable isotope dilution (SID) coupled with GC-MS is the gold standard methodology. researchgate.net This technique involves adding a known amount of an isotopically labeled version of the analyte, such as this compound-d₄, to the sample as an internal standard.

This internal standard is chemically identical to the analyte and thus behaves identically during sample preparation, extraction, and chromatographic analysis. researchgate.net However, it is distinguishable by the mass spectrometer due to its higher mass. By measuring the ratio of the response of the native analyte to the isotopically labeled standard, highly accurate quantification can be achieved, as any sample loss or variation in instrument response will affect both compounds equally and be canceled out. nih.gov The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring only the characteristic ions of the analyte and the internal standard.

Table 3: List of Compounds

Compound Name
2-Aminophenol
This compound
This compound-d₄
Acetonitrile
Aniline
Dichloromethane
Helium
Methanol
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Nitrogen

Emerging Spectroscopic Analysis Methodologies

Recent progress in analytical chemistry has led to the development of advanced spectroscopic methods that offer enhanced resolution and sensitivity for the characterization of complex molecules like this compound.

Advanced computational methods are increasingly being applied to deconvolute complex spectroscopic data. Non-linear spectral decomposition and regression techniques are powerful tools for extracting detailed information from spectra where signals may overlap or exhibit non-linear relationships. These methods can be instrumental in studying the subtle effects of molecular interactions and environmental factors on the spectral features of this compound.

For instance, techniques like t-SNE (t-distributed Stochastic Neighbor Embedding) can be used to cluster and visualize spectral data, potentially revealing biochemical alterations that would otherwise be difficult to discern. While direct studies on this compound using these specific methods are not widely published, the principles have been successfully applied to related compounds and complex biological systems, demonstrating their potential for elucidating nuanced spectral information. mdpi.com

Table 1: Comparison of Spectral Decomposition Techniques

TechniquePrincipleApplication in Analyzing this compound
Principal Component Analysis (PCA) A linear technique that preserves global data structure.Can be used for initial exploratory analysis of spectral datasets to identify major sources of variation.
t-distributed Stochastic Neighbor Embedding (t-SNE) A non-linear technique that preserves local data structures. mdpi.comCould potentially be used to visualize and cluster spectra of this compound under different conditions, revealing subtle structural changes or interactions. mdpi.com
Multivariate Curve Resolution (MCR) Decomposes mixed spectral data into pure component spectra and their concentration profiles.Useful for analyzing reaction mixtures containing this compound to monitor the formation of products and byproducts.

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are invaluable for the analysis of complex mixtures and the definitive identification of compounds. rjpn.orgnih.govijsrtjournal.comactascientific.comiipseries.org

Gas Chromatography-Infrared Spectroscopy (GC-IR)

GC-IR combines the separation power of gas chromatography with the structural information provided by infrared spectroscopy. rjpn.org For volatile compounds like silyl (B83357) derivatives, GC is an effective separation tool. tcichemicals.comwordpress.comacs.org As components elute from the GC column, they pass through an IR cell, and a complete IR spectrum is obtained for each. This provides a unique fingerprint for identification and can be used to distinguish between isomers of this compound or to identify related impurities.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR couples the separation capabilities of high-performance liquid chromatography (HPLC) with the powerful structure elucidation capabilities of nuclear magnetic resonance (NMR) spectroscopy. mdpi.com This technique is particularly useful for non-volatile or thermally sensitive compounds. actascientific.com For a sample containing this compound, HPLC can separate the target compound from its precursors, byproducts, or degradation products. nih.gov The eluent is then directed to the NMR spectrometer, allowing for the acquisition of detailed ¹H and ¹³C NMR spectra of the isolated compounds. hmdb.caproprep.comchemicalbook.com This provides unambiguous structural confirmation and can be used to identify unknown components in a mixture. mdpi.com LC-NMR can be operated in different modes, including on-flow, stop-flow, and loop-storage, to accommodate various analytical needs. mdpi.com

Table 2: Overview of Hyphenated Techniques for this compound Analysis

TechniqueSeparation MethodSpectroscopic DetectorKey Advantages for this compound Analysis
GC-IR Gas ChromatographyInfrared SpectroscopyProvides functional group information and unique fingerprint spectra for volatile derivatives and impurities.
LC-NMR Liquid ChromatographyNuclear Magnetic ResonanceOffers detailed structural elucidation of non-volatile components, including stereochemistry, without the need for derivatization. mdpi.com
GC-MS Gas ChromatographyMass SpectrometryA widely used technique for the analysis of trimethylsilyl derivatives, providing molecular weight and fragmentation information for identification. nih.govnih.gov

Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-Trimethylsilyloxyaniline. These methods, primarily Density Functional Theory (DFT) and ab initio calculations, solve the Schrödinger equation to provide insights into the molecule's electronic structure and bonding characteristics.

Determination of Molecular Geometry and Electronic Properties

The first step in a computational study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the algorithm systematically alters the atomic coordinates to find the minimum energy conformation on the potential energy surface. From this optimized geometry, a wealth of electronic properties can be calculated.

Key electronic properties that would be investigated for this compound include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the dipole moment. The HOMO-LUMO gap is particularly important as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Table 1: Hypothetical Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-5.8 eV
LUMO Energy-0.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment2.1 D

Conformational Analysis and Energetic Landscapes

Molecules with rotatable bonds, such as the C-O and Si-O bonds in this compound, can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. This is typically done by systematically rotating the dihedral angles of interest and performing energy calculations at each step.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-O-Si-C)Relative Energy (kcal/mol)
1180°0.0
260°1.5
3-60°1.5

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathway, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key factor in its rate.

For example, one might study the hydrolysis of the trimethylsilyl (B98337) ether group. The calculations would involve modeling the approach of a water molecule, the breaking of the Si-O bond, and the formation of a new O-H bond. By locating the transition state for this process, the feasibility of the reaction under different conditions could be predicted.

Predictive Spectroscopic Property Computations

Computational methods can also predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental data.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the chemical shifts of the various nuclei (e.g., ¹H, ¹³C, ²⁹Si) in this compound. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts can then be compared to experimental spectra to confirm the structure or to assign specific resonances to particular atoms in the molecule.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (C-O)145.2
C2 (C-N)120.8
C3122.5
C4118.9
C5129.7
C6115.3
Si-CH₃1.2

Vibrational Frequency Prediction

Table 4: Hypothetical Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
N-H stretch3450
C-H (aromatic) stretch3050
C-H (aliphatic) stretch2960
C=C (aromatic) stretch1600
Si-O stretch1080

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of this compound, MD simulations can provide detailed insights into the intermolecular interactions that govern its bulk properties and behavior in solution. These simulations model the time-dependent behavior of a molecular system, offering a microscopic view of processes that are often difficult to probe experimentally.

The foundation of an MD simulation is the force field, a set of empirical energy functions that describe the potential energy of a system of particles. For organosilicon compounds like this compound, developing an accurate and robust force field is a critical first step. These force fields must correctly model the interactions within each molecule (intramolecular forces) and between molecules (intermolecular forces). nih.gov Intermolecular forces are electrostatic in nature and include van der Waals forces (specifically London dispersion forces), dipole-dipole interactions, and potentially hydrogen bonding. libretexts.orglibretexts.org

In a typical MD simulation of this compound, a system would be constructed by placing numerous molecules in a simulation box, often with a solvent to mimic solution conditions. The simulation then calculates the forces acting on each atom and integrates Newton's equations of motion to predict the trajectory of each atom over time. arxiv.org By analyzing these trajectories, researchers can extract valuable information about the intermolecular interactions at play.

A key aspect of studying intermolecular interactions with MD simulations is the analysis of radial distribution functions (RDFs). An RDF describes how the density of surrounding particles varies as a function of distance from a reference particle. For this compound, one could calculate the RDF between specific atoms on neighboring molecules to understand their spatial arrangement. For instance, the RDF between the nitrogen atom of one molecule and the silicon atom of another could reveal preferred orientations and distances, indicative of specific interactions.

Furthermore, MD simulations can elucidate the role of different types of intermolecular forces. The trimethylsilyl group is relatively nonpolar, and its interactions would be dominated by London dispersion forces. The aniline (B41778) part of the molecule, with its nitrogen and oxygen atoms, introduces polarity. This allows for dipole-dipole interactions between molecules. While the hydrogen on the nitrogen is replaced by the trimethylsilyl group, the possibility of weak hydrogen bonding with other molecules, particularly solvent molecules, can be investigated. mdpi.com For example, simulations can quantify the number and lifetime of hydrogen bonds formed between the oxygen or nitrogen atoms of this compound and protic solvent molecules. researchgate.netnih.gov

The following table represents hypothetical data that could be obtained from a molecular dynamics simulation of this compound in a solvent, illustrating the types of intermolecular interactions that can be quantified.

Interaction TypeAtom PairAverage Distance (Å)Coordination Number
van der WaalsSi (TMS) - Si (TMS)5.56.2
Dipole-DipoleN (Aniline) - O (Aniline)4.81.5
Hydrogen Bond (with solvent)O (Silyloxy) - H (Water)2.92.1
π-π StackingPhenyl Ring - Phenyl Ring4.50.8

Note: This table is a representative example of data that could be generated from a molecular dynamics simulation and is not based on published experimental data for this specific compound.

By quantifying these interactions, molecular dynamics simulations provide a molecular-level understanding of the structure and dynamics of this compound in condensed phases. nih.gov This knowledge is crucial for predicting its physical properties, such as boiling point, solubility, and viscosity, and for understanding its behavior in various chemical environments.

Applications in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The dual functionality of 2-trimethylsilyloxyaniline makes it an excellent starting material for the construction of various heterocyclic ring systems, which are core structures in many pharmaceuticals and biologically active molecules. kit.edunih.gov

Utility in the Formation of Nitrogen-Containing Heterocycles

The presence of the aniline (B41778) moiety in this compound provides a reactive site for the formation of nitrogen-containing heterocycles. kit.edu The amino group can act as a nucleophile in cyclization reactions to form rings such as indoles, quinolines, and benzodiazepines. Silylated anilines, in general, are utilized in various catalytic reactions to form C-N and C-C bonds, which are fundamental steps in the synthesis of these heterocyclic systems. The trimethylsilyl (B98337) group can influence the reactivity and regioselectivity of these cyclization reactions. For instance, in reactions involving α-silyl secondary amines, α-aminoalkyl radicals can be generated under visible light, which then participate in the formation of nitrogen heterocycles like γ-lactams and pyrroles. rsc.org This highlights the potential of silylated anilines in radical-mediated cyclization pathways.

Heterocyclic ProductSynthetic StrategyKey Features of this compound
IndolesFischer indole (B1671886) synthesis, Bischler-Möhlau indole synthesisNucleophilic amino group, steric and electronic influence of the silyloxy group.
QuinolinesCombes quinoline (B57606) synthesis, Friedländer synthesisAmino group acts as a key nucleophile in condensation and cyclization steps. mdpi.com
BenzodiazepinesReaction with β-dicarbonyl compounds or their equivalentsBifunctional nature allows for the formation of the seven-membered diazepine (B8756704) ring.

Contribution to Benzofuran and Related Oxygen Heterocycle Synthesis (by analogy to 4-(trimethylsilyloxy)aniline)

While direct examples for this compound are specific, by analogy to its isomer, 4-(trimethylsilyloxy)aniline, its utility in synthesizing oxygen-containing heterocycles like benzofurans can be inferred. nih.govjocpr.com The synthesis of benzofurans often involves the reaction of a phenol (B47542) with a suitable coupling partner. researchgate.netorganic-chemistry.org In the case of this compound, the silyloxy group can be readily hydrolyzed to a hydroxyl group in situ, which can then participate in cyclization reactions. For example, palladium-catalyzed coupling reactions of phenols with alkynes are a common route to benzofurans. nih.gov The ortho-disposition of the amino and hydroxyl (after deprotection) groups in 2-aminophenol (B121084) (the desilylated form of the title compound) can be strategically employed in tandem reactions to construct more complex fused heterocyclic systems.

Strategic Utilization in Modern Protecting Group Chemistry

The trimethylsilyl (TMS) group is a widely used protecting group in organic synthesis due to its ease of introduction and removal under specific conditions. wikipedia.orgtcichemicals.comwikipedia.org

Selective Protection of Hydroxyl Groups in Polyfunctional Molecules

The trimethylsilyloxy group in this compound represents a protected phenolic hydroxyl. masterorganicchemistry.comnih.gov Silyl (B83357) ethers are known to be stable under a variety of reaction conditions, including those involving strong bases and organometallic reagents. harvard.edu This allows for chemical modifications at other sites of a molecule containing a phenolic hydroxyl, such as the amino group in this compound or other functional groups in a more complex substrate. The TMS group can be selectively removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or acidic conditions, often with high chemoselectivity. nih.gov

Table of Silyl Protecting Groups and Their Relative Stabilities:

Silyl Group Abbreviation Relative Stability to Acid Hydrolysis
Trimethylsilyl TMS 1
Triethylsilyl TES 64
tert-Butyldimethylsilyl TBDMS 20,000
Triisopropylsilyl TIPS 700,000

Temporary Masking of Aniline Reactivity

While the primary silylation is on the oxygen atom in this compound, the electronic properties of the amino group are influenced by the neighboring silyloxy group. N-silylation of amines is a common strategy to temporarily reduce their nucleophilicity and basicity. semanticscholar.orgrsc.org Although O-silylated, the steric bulk of the trimethylsilyl group ortho to the amino group in this compound can modulate the accessibility and reactivity of the nitrogen atom. This can be advantageous in directing reactions to other parts of the molecule. Furthermore, the Si-N bond is readily cleaved by hydrolysis, allowing for the regeneration of the free amine when needed. rsc.org

Building Block for Complex Natural Product Synthesis

The structural motifs present in this compound, namely the ortho-aminophenol core, are found in numerous biologically active natural products. uiowa.eduresearchgate.net Its utility as a building block stems from the ability to sequentially or concurrently functionalize the amino and hydroxyl groups.

The synthesis of complex natural products often involves the assembly of smaller, functionalized fragments. nih.govnih.gov this compound can serve as a versatile starting material for one such fragment. For instance, the ortho-aminophenol unit is a key component of phenoxazinone alkaloids, such as actinomycin (B1170597) D, which exhibit potent anticancer and antibiotic properties. The synthesis of these complex structures often requires careful protection and deprotection strategies, for which the trimethylsilyloxy group is well-suited. The ability to unmask the hydroxyl and amino groups at different stages of a synthetic sequence allows for the controlled construction of intricate molecular architectures. While specific, direct total synthesis examples employing this compound are not broadly documented, its potential as a synthon for such complex targets is clear based on the reactivity of its functional groups.

Role in the Development of Functional Materials and Polymers

This compound serves as a strategic monomer in the synthesis of advanced functional polymers, particularly in the creation of materials with tailored electronic, thermal, and reactive properties. Its utility lies in the temporary protection of a reactive hydroxyl group by a trimethylsilyl (TMS) group. This protection strategy allows for controlled polymerization of the aniline moiety, followed by a straightforward deprotection step to unveil the hydroxyl functionality on the polymer backbone. This approach enables the synthesis of poly(2-aminophenol), a functionalized conducting polymer, which would otherwise be challenging to produce directly due to the high reactivity of the aminophenol monomer.

The primary application of this compound in polymer chemistry is as a precursor to poly(o-aminophenol). The polymerization of the silyl-protected monomer can be achieved through various oxidative polymerization methods, similar to those used for aniline. The presence of the bulky trimethylsilyl group can also influence the solubility of the monomer and the resulting polymer, often rendering them more soluble in organic solvents, which facilitates processing and characterization.

Following polymerization, the trimethylsilyl ether groups are readily cleaved under mild acidic or fluoride-containing conditions to yield poly(o-aminophenol). This resulting polymer is of significant interest for functional materials due to the presence of both amine and hydroxyl groups on the aromatic rings of its backbone. These functional groups can participate in hydrogen bonding, leading to unique morphological and mechanical properties. Furthermore, they provide sites for further chemical modifications, such as grafting other molecules or cross-linking the polymer chains, to create novel materials with specific functionalities.

The hydroxyl groups introduced into the polymer chain significantly impact the material's properties. They can enhance the adhesion of the polymer to various substrates, improve its processability, and influence its electrochemical behavior. For instance, in the context of conducting polymers, the presence of hydroxyl groups can affect the doping mechanism and the stability of the doped state.

Below is a table summarizing the typical property changes observed when a simple polyaniline is functionalized with hydroxyl groups, a process made feasible by using monomers like this compound.

Table 1: Comparison of Properties between Polyaniline and Poly(o-aminophenol)

PropertyPolyaniline (PANI)Poly(o-aminophenol) (PoAP)Influence of Hydroxyl Group
Solubility Generally poor in common organic solvents.Improved solubility in polar organic solvents.The hydroxyl group increases polarity and potential for hydrogen bonding with solvents.
Adhesion Moderate adhesion to substrates.Enhanced adhesion to a variety of surfaces.The hydroxyl groups can form hydrogen bonds with substrate surfaces.
Electrochemical Behavior Well-defined redox states.Modified redox potentials and capacitance.The electron-donating nature of the hydroxyl group influences the electronic properties of the polymer backbone.
Thermal Stability Good thermal stability.Generally good, but can be influenced by intra- and intermolecular hydrogen bonding.Hydrogen bonding can increase the energy required for thermal degradation.
Functionality Primarily conductive and electroactive.Conductive, electroactive, and reactive sites for further modification.The hydroxyl group acts as a site for grafting, cross-linking, and other chemical reactions.

The development of functional polymers from this compound opens up possibilities for a range of applications. These materials can be used in the fabrication of sensors, where the hydroxyl groups can act as recognition sites for specific analytes. In the field of protective coatings, the enhanced adhesion and potential for cross-linking can lead to more robust and durable anti-corrosion layers. Furthermore, the ability to tune the electronic properties of these polymers makes them candidates for use in electronic devices, such as capacitors and electrochromic windows. The use of silyl-protected monomers like this compound is a key strategy in the broader field of synthesizing functionalized conducting polymers with precisely controlled structures and properties.

Emerging Research Directions and Future Perspectives

Sustainable and Green Chemical Synthesis of 2-Trimethylsilyloxyaniline

The chemical industry's increasing focus on sustainability is driving significant changes in the synthesis of key intermediates like this compound. Research is pivoting away from traditional methods that may involve harsh conditions or generate significant waste, towards more environmentally conscious alternatives.

Development of Environmentally Benign Synthetic Routes

The development of green synthetic routes for this compound is a primary focus, emphasizing atom economy, the use of safer solvents, and the reduction of hazardous byproducts. One promising approach involves the direct silylation of 2-aminophenol (B121084) using less hazardous silylating agents. Green chemistry principles are being applied to minimize waste, for example, through one-pot multicomponent reactions that combine several synthetic steps, thereby reducing the need for intermediate purification and minimizing solvent use mdpi.com.

Microwave-assisted synthesis is another area of exploration, offering significant reductions in reaction times and energy consumption compared to conventional heating methods mdpi.com. Researchers are also investigating the use of bio-based solvents and reagents derived from renewable feedstocks to further enhance the environmental profile of the synthesis process researchgate.net. The goal is to create a synthesis pathway that is not only efficient but also aligns with the principles of a circular economy.

Exploration of Novel Catalytic Systems

Catalysis is at the heart of green chemistry, and the search for novel catalytic systems for the synthesis of this compound is a vibrant area of research. The focus is on developing catalysts that are highly efficient, selective, and reusable. Recent advancements in catalysis for silicon-nitrogen bond formation include the use of earth-abundant metal catalysts, such as those based on iron or copper, which are more sustainable alternatives to precious metal catalysts rsc.org.

Dehydrocoupling reactions between amines and silanes represent a particularly atom-economical route to silylamines, producing only hydrogen gas as a byproduct rsc.orgsemanticscholar.orgresearchgate.net. Research is centered on designing catalysts that can facilitate this reaction under mild conditions. For instance, cobalt complexes have demonstrated high activity and chemoselectivity in the dehydrogenative coupling of silanes and amines researchgate.net. The development of heterogeneous catalysts is also a key objective, as they can be easily separated from the reaction mixture and recycled, further improving the sustainability of the process.

Table 1: Comparison of Catalytic Systems for Silylamine Synthesis

Catalyst TypeMetal CenterKey AdvantagesResearch Focus
HomogeneousCobalt, Nickel, YtterbiumHigh activity and selectivity semanticscholar.orgresearchgate.netLigand design for improved stability and turnover number.
HeterogeneousSupported Metals (e.g., Ni)Ease of separation and reusabilityImproving catalyst lifetime and preventing leaching.
BiocatalystsEnzymesHigh selectivity, mild reaction conditionsEnzyme discovery and engineering for silylation reactions.

Integration into Continuous-Flow Chemistry Processes

The integration of this compound synthesis into continuous-flow chemistry processes offers significant advantages over traditional batch production. Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions nih.govuc.ptsailife.com.

Asymmetric Synthesis and Chiral Induction with this compound Derivatives

The development of methods for the asymmetric synthesis of chiral derivatives of this compound is a growing area of interest, driven by the demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries. Asymmetric induction involves the use of a chiral influence—such as a chiral catalyst, auxiliary, or reagent—to favor the formation of one enantiomer over the other wikipedia.org.

One approach involves the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction wikipedia.orgresearchgate.net. After the reaction, the auxiliary can be removed and recycled. For example, chiral oxazolidinones have been successfully employed in a variety of asymmetric transformations researchgate.net.

Another strategy is the use of chiral catalysts, which can be small organic molecules (organocatalysis) or metal complexes with chiral ligands. These catalysts create a chiral environment around the reactants, leading to the preferential formation of one enantiomer. The development of N-silylimines derived from related compounds as substrates for asymmetric synthesis has shown promise in creating optically active amino acid derivatives nuph.edu.ua. The synthesis of chiral sulfonimidamides from anilines, which proceeds with a high degree of stereocontrol, highlights the potential for creating sulfur-chiral centers in derivatives of this compound wur.nl.

Advanced Functional Material Development Derived from this compound

This compound serves as a versatile building block for the development of advanced functional materials with tailored electronic, optical, and thermal properties. The presence of the reactive silyloxy and amino groups allows for its incorporation into a variety of polymer backbones and functional small molecules.

One area of significant potential is the synthesis of novel polyaniline (PANI) derivatives rsc.org. By modifying the aniline (B41778) monomer with a trimethylsilyloxy group, it is possible to tune the properties of the resulting polymer, such as its solubility, processability, and electronic conductivity rsc.org. These materials could find applications in chemical sensors, electrochromic devices, and organic light-emitting diodes (OLEDs). The silyl (B83357) group can also be used as a handle for further functionalization or as a leaving group in certain polymerization reactions. Research in advanced functional materials is a broad field that encompasses nanotechnology, chemistry, physics, and biology, with a focus on materials with improved chemical and physical properties wiley-vch.deresearchgate.netwiley.com.

Application of Machine Learning and Artificial Intelligence in this compound Research

Table 2: Potential Applications of AI/ML in this compound Research

Application AreaAI/ML TechniquePotential Impact
Synthesis PlanningRetrosynthesis AlgorithmsRapid identification of novel and efficient synthetic routes. mdpi.com
Reaction OptimizationBayesian Optimization, Neural NetworksFaster optimization of reaction conditions for higher yields and purity. technologynetworks.com
Catalyst DesignGenerative ModelsDesign of novel catalysts with enhanced activity and selectivity.
Material Property PredictionGraph Neural Networks, QSARIn silico screening of new materials with desired properties. pharmafeatures.com
Automated SynthesisReinforcement LearningAutonomous optimization and execution of synthetic procedures. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Trimethylsilyloxyaniline, and how can reaction yields be optimized?

  • Methodology : The synthesis typically involves silylation of 2-hydroxyaniline using trimethylsilyl chloride (TMSCl) under anhydrous conditions. A base such as triethylamine or pyridine is used to neutralize HCl byproducts. Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios (1:1.2 aniline:TMSCl) are critical for yield optimization. Reaction progress can be monitored via TLC or GC-MS .
  • Data Considerations : Yields >85% are achievable when reactions are conducted under inert atmospheres (N₂/Ar) at 0–25°C. Impurities like unreacted 2-hydroxyaniline can be removed via column chromatography (silica gel, hexane/ethyl acetate) .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

  • Methodology : Stability studies should include:

  • pH-dependent hydrolysis : Expose the compound to buffered solutions (pH 1–14) and quantify degradation products (e.g., 2-hydroxyaniline) via HPLC-UV or LC-MS.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 4°C in amber vials under desiccation to minimize moisture-induced cleavage of the silyl ether .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Primary Methods :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 0.2 ppm for TMS protons).
  • IR : Peaks at ~1250 cm⁻¹ (Si-O stretch) and ~3350 cm⁻¹ (N-H stretch).
  • Mass Spectrometry : High-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

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